2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine
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Overview
Description
2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-methylpyrimidine and butan-2-amine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Solvent: Common solvents used in this reaction include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Butan-2-yl)-5-methylpyrimidin-4-amine: Lacks the chloro group, which may affect its reactivity and biological activity.
6-Chloro-5-methylpyrimidin-4-amine: Lacks the butan-2-yl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine is unique due to the presence of both the butan-2-yl and chloro groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C9H14ClN3 |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-butan-2-yl-6-chloro-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H14ClN3/c1-4-5(2)9-12-7(10)6(3)8(11)13-9/h5H,4H2,1-3H3,(H2,11,12,13) |
InChI Key |
MOUQBKMYKNJJLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=C(C(=N1)Cl)C)N |
Origin of Product |
United States |
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